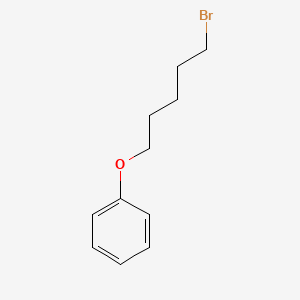

5-Phenoxypentyl Bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromopentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGRHTGNGQSCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177467 | |

| Record name | Benzene, ((5-bromopentyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22921-72-8 | |

| Record name | [(5-Bromopentyl)oxy]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22921-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ((5-bromopentyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022921728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((5-bromopentyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Phenoxypentyl Bromide from Phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-phenoxypentyl bromide, a valuable bifunctional molecule often used as a linker in the development of pharmaceutical agents and other advanced materials. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and well-established method for forming ethers. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses strategies for minimizing side reactions, and outlines methods for purification and characterization. It is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this specific synthesis.

Introduction and Strategic Importance

This compound is a key intermediate characterized by a terminal phenyl ether and a primary alkyl bromide. This dual functionality makes it an exceptionally useful building block in organic synthesis. The phenoxy group provides a stable, aromatic core, while the reactive alkyl bromide terminus allows for subsequent nucleophilic substitution reactions, enabling its conjugation to a wide variety of molecular scaffolds. Its application is prevalent in the synthesis of complex molecules, including but not limited to, novel therapeutic agents, liquid crystals, and specialized polymers.

The synthesis from phenol and 1,5-dibromopentane is the most direct and economically viable route. The core of this transformation is the Williamson ether synthesis, a classic S(_N)2 reaction that has been a cornerstone of organic chemistry for over 150 years.[1][2] This guide will focus on a modern, optimized approach to this venerable reaction.

The Synthetic Pathway: Williamson Ether Synthesis

The formation of this compound from phenol is achieved by reacting the sodium or potassium salt of phenol (a phenoxide) with 1,5-dibromopentane.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2][3]

The two key steps are:

-

Deprotonation: A base is used to deprotonate the acidic hydroxyl group of phenol, generating a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The phenoxide anion attacks one of the primary carbons of 1,5-dibromopentane, displacing a bromide ion and forming the C-O ether bond.[1][2]

Mechanistic Rationale

The reaction follows an S(_N)2 pathway, where the nucleophilic phenoxide attacks the electrophilic carbon atom bearing a bromide leaving group.[1][3] This occurs in a single, concerted step involving a backside attack, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case here).[1]

Key Considerations for Success:

-

Choice of Base: For aryl ethers, moderately strong bases like potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) are effective and commonly used.[4] These bases are strong enough to deprotonate phenol (pKa ~10) but are less harsh than organometallics or metal hydrides.

-

Solvent Selection: Polar aprotic solvents such as acetonitrile (CH(_3)CN) or N,N-dimethylformamide (DMF) are ideal.[1][4] These solvents effectively solvate the cation (e.g., K

) while leaving the phenoxide anion relatively "free" and highly nucleophilic, thus accelerating the S(_N)2 reaction.[1] Protic solvents would solvate and stabilize the nucleophile, slowing the reaction rate.[1] -

Minimizing Side Reactions: The primary side product is 1,5-diphenoxypentane, formed when a second molecule of phenoxide reacts with the product, this compound. To suppress this, a significant excess of 1,5-dibromopentane is used. This ensures that the phenoxide is more likely to encounter a molecule of the starting dibromide than the desired product. A similar strategy is employed in the synthesis of γ-phenoxypropyl bromide.[5] Another potential, though less common, side reaction is C-alkylation, where the phenoxide attacks via the aromatic ring instead of the oxygen atom.[4][6] This is generally minimized under the conditions described.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| Phenol | 94.11 | 9.41 g | 0.10 | Corrosive and toxic. Handle with care. |

| 1,5-Dibromopentane | 229.99 | 68.9 g (45.6 mL) | 0.30 | Lachyrmator. Use in a fume hood. |

| Potassium Carbonate | 138.21 | 20.7 g | 0.15 | Anhydrous, finely powdered. |

| Acetonitrile (CH(_3)CN) | 41.05 | 250 mL | - | Anhydrous grade. |

| Diethyl Ether | 74.12 | ~400 mL | - | For extraction. |

| Saturated NaCl (aq) | - | ~100 mL | - | For washing. |

| Anhydrous MgSO(_4) | 120.37 | ~10 g | - | For drying. |

| Equipment | ||||

| 500 mL Round-bottom flask | ||||

| Reflux condenser | ||||

| Magnetic stirrer and hotplate | ||||

| Separatory funnel (500 mL) | ||||

| Rotary evaporator | ||||

| Vacuum distillation setup |

Step-by-Step Procedure

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (9.41 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (250 mL).

-

Initial Stirring: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of potassium phenoxide. The mixture will appear as a fine white slurry.

-

Addition of Alkylating Agent: Add 1,5-dibromopentane (45.6 mL, 0.30 mol) to the flask via a dropping funnel or syringe.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of phenol. The reaction is typically complete within 6-12 hours.[1]

-

Workup - Quenching and Filtration: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the solid potassium salts (K(_2)CO(_3) and KBr) using a Buchner funnel and wash the filter cake with a small amount of diethyl ether (~50 mL).

-

Solvent Removal: Combine the filtrate and the washings. Remove the acetonitrile and diethyl ether using a rotary evaporator.

-

Extraction: Transfer the resulting oily residue to a 500 mL separatory funnel using diethyl ether (~150 mL). Add approximately 100 mL of water to dissolve any remaining inorganic salts. Shake the funnel and allow the layers to separate.

-

Washing:

-

Wash the organic layer with 2 M NaOH (2 x 50 mL) to remove any unreacted phenol.

-

Wash the organic layer with water (1 x 50 mL).

-

Wash the organic layer with saturated NaCl solution (brine) (1 x 50 mL) to aid in the removal of water.

-

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO(_4)). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.

Purification

The crude product contains the desired this compound along with excess 1,5-dibromopentane. These can be separated by vacuum distillation .

-

Fraction 1: Unreacted 1,5-dibromopentane (Boiling Point: ~95-98°C at 12 mmHg).

-

Fraction 2: this compound (Boiling Point: ~145-150°C at 5 mmHg).

The expected yield of the pure product is typically in the range of 75-85%.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, from initial setup to the final purified product.

Caption: Workflow for the synthesis and purification of this compound.

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- H NMR: Will show characteristic peaks for the aromatic protons (δ ~6.8-7.3 ppm), the methylene group adjacent to the oxygen (triplet, δ ~4.0 ppm), the methylene group adjacent to the bromine (triplet, δ ~3.4 ppm), and the three central methylene groups in the pentyl chain (multiplets, δ ~1.5-2.0 ppm).

- C NMR: Will confirm the number of unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic C-O-C stretching frequencies for the ether linkage (around 1240 cm

) and C-H stretches for the aromatic and aliphatic portions. -

Mass Spectrometry (MS): Will show the molecular ion peak (M

) and the characteristic isotopic pattern for a bromine-containing compound.

Safety and Troubleshooting

Safety Precautions:

-

Phenol is corrosive and readily absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

1,5-Dibromopentane is a lachrymator and should be handled exclusively in a well-ventilated fume hood.

-

Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

Troubleshooting Guide:

-

Low Yield:

-

Cause: Incomplete reaction. Solution: Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area. Extend the reflux time and monitor via TLC until phenol is consumed.

-

Cause: Insufficient deprotonation. Solution: Ensure the base is used in stoichiometric excess (e.g., 1.5 equivalents).

-

Cause: Loss of product during workup. Solution: Be careful during extractions to avoid losing the organic layer. Ensure pH is basic during the NaOH wash to effectively remove phenol.

-

-

High Proportion of 1,5-diphenoxypentane:

-

Cause: Insufficient excess of 1,5-dibromopentane. Solution: Ensure at least a 2.5 to 3-fold molar excess of the dibromoalkane is used to statistically favor the mono-alkylation product.

-

-

Product is Colored:

-

Cause: Contamination with unreacted phenol, which can oxidize. Solution: Ensure the NaOH wash during workup is thorough. If the final product is still colored, it can sometimes be decolorized by passing a solution through a short plug of silica gel.

-

Conclusion

The Williamson ether synthesis provides an efficient and reliable pathway for the preparation of this compound from phenol and 1,5-dibromopentane. By employing a significant excess of the dihalide, utilizing a polar aprotic solvent, and performing a careful workup and purification, high yields of the desired product can be consistently achieved. This guide offers a robust framework, grounded in established chemical principles, to aid researchers in the successful synthesis of this versatile chemical intermediate.

References

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 824. Available at: [Link]

-

JETIR. (2020). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 7(8). Available at: [Link]

-

Slideshare. Phase transfer catalysis. Available at: [Link]

-

Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Available at: [Link]

-

ChemTalk. Williamson Ether Synthesis. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

-

Exporter China. (2024). What Is the Mechanism of Phenol Alkylation? Available at: [Link]

-

Organic Syntheses. γ-PHENOXYPROPYL BROMIDE. Available at: [Link]

-

Ma, Q., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2246-52. Available at: [Link]

-

J&K Scientific LLC. Phenol alkylation (Friedel-Crafts Alkylation). Available at: [Link]

-

Semantic Scholar. Alkylation of phenol: a mechanistic view. Available at: [Link]

-

Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available at: [Link]

-

Organic Syntheses. p-BROMOPHENOL. Available at: [Link]

- Google Patents. CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane.

-

PacBio. Shared Protocol - Extracting DNA using Phenol-Chloroform. Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 5-Phenoxypentyl Bromide

This guide provides an in-depth exploration of 5-Phenoxypentyl Bromide, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. We will move beyond a simple recitation of data points to provide a holistic understanding of its properties, synthesis, reactivity, and safe handling, grounded in both theoretical principles and practical laboratory applications.

Core Molecular Profile and Physicochemical Characteristics

This compound (CAS No. 22921-72-8) is an aromatic ether and an alkyl halide. Its structure, featuring a terminal primary bromide and a stable phenoxy group connected by a flexible five-carbon aliphatic chain, makes it an ideal linker molecule and a valuable synthetic intermediate. The primary reactive site is the carbon-bromine bond, which is susceptible to nucleophilic substitution, while the phenoxy moiety imparts specific solubility, stability, and potential for aromatic interactions within a larger molecular framework.

The core physicochemical properties are summarized below for rapid assessment and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 22921-72-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅BrO | [1][2] |

| Molecular Weight | 243.14 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2][4] |

| Boiling Point | 130 °C / 2 mmHg | [2][4] |

| Specific Gravity | 1.28 (at 20°C) | [2][4] |

| Refractive Index | 1.54 | [2][4] |

| Purity (Typical) | >95.0% (by GC) | [2][4] |

| Synonyms | 5-Phenoxyamyl Bromide, 5-Bromoamyl Phenyl Ether | [2][4] |

| Storage Temperature | Room temperature; recommended <15°C in a dark place | [2][4] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most effectively achieved via a modification of the Williamson ether synthesis. This method is favored due to the high availability and relatively low cost of the starting materials, as well as the robust and scalable nature of the reaction.

Mechanistic Rationale

The core of the synthesis involves the nucleophilic attack of a phenoxide ion on an electrophilic carbon of a large excess of 1,5-dibromopentane. Phenol is first deprotonated by a strong base, typically sodium hydroxide, to form the highly nucleophilic sodium phenoxide. This phenoxide then participates in an SN2 reaction with 1,5-dibromopentane.

The causality for using a large excess of the dibromoalkane is critical: it statistically favors the mono-alkylation product over the formation of the undesired 1,5-diphenoxypentane byproduct. By maintaining a high concentration of the dibromo-compound, the probability of a phenoxide ion encountering an already-substituted molecule is significantly reduced.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for a similar compound and should be performed by trained personnel with appropriate safety measures.[5]

Materials:

-

Phenol (3.9 moles)

-

1,5-Dibromopentane (4.95 moles)

-

Sodium Hydroxide (3.75 moles)

-

Deionized Water

-

Diethyl Ether (for extraction)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Setup: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenol, 1,5-dibromopentane, and 2 liters of water.

-

Heating and Base Addition: Begin vigorous stirring and heat the mixture to a rolling boil. Prepare a solution of sodium hydroxide in 500 mL of water and add it slowly through the dropping funnel to the boiling mixture over a period of 1 hour.

-

Reflux: After the addition is complete, continue to reflux the mixture with vigorous stirring for an additional 10 hours to ensure the reaction goes to completion.

-

Workup - Phase Separation: Cool the reaction mixture to room temperature. Transfer the contents to a large separatory funnel. The organic layer (containing the product and excess dibromopentane) will be the lower layer. Separate and collect this layer.

-

Workup - Washing: Wash the organic layer sequentially with 2 M NaOH solution (to remove any unreacted phenol), water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification - Distillation: Filter off the drying agent. The crude product is purified by vacuum distillation. First, distill off the excess 1,5-dibromopentane. The desired product, this compound, will then distill at approximately 130 °C / 2 mmHg.[2][4]

Visualization of Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Strategic Applications in Drug Development

The utility of this compound in drug development stems from its role as a robust alkylating agent, enabling the covalent linkage of a phenoxypentyl moiety to a variety of molecular scaffolds.

The Alkylating Power of the C-Br Bond

The terminal primary bromide is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to SN2 attack by a wide range of nucleophiles. This reaction is the cornerstone of its application.

Experimental Choices & Causality:

-

Solvent: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base's salt but do not strongly solvate the nucleophile, thus maximizing its reactivity.

-

Base: A non-nucleophilic base such as potassium carbonate or cesium carbonate is often used to deprotonate acidic protons on the nucleophile (e.g., in phenols or secondary amines) without competing in the alkylation reaction.

-

Temperature: Reactions are often gently heated (e.g., 50-80 °C) to increase the reaction rate, though room temperature may suffice for highly reactive nucleophiles.

Case Study: Synthesis of Quaternary Ammonium Anticholinergics

Many quaternary ammonium compounds are used as drugs, such as the anticholinergic agent Domiphen Bromide.[6][7][8] this compound is an ideal precursor for creating analogs of such drugs. For instance, it can be used to alkylate a tertiary amine to form a quaternary ammonium salt, a key structural motif for this class of compounds.

Illustrative Protocol: Alkylation of N,N-Dimethyldodecylamine

-

Reactant Setup: In a round-bottomed flask, dissolve N,N-dimethyldodecylamine (1.0 eq) in acetonitrile.

-

Addition: Add this compound (1.1 eq) to the solution.

-

Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Isolation: Upon completion, cool the mixture to room temperature. The product, a quaternary ammonium bromide salt, will often precipitate. If not, the solvent can be removed under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Visualization of SN2 Alkylation

Caption: SN2 reaction between a tertiary amine and this compound.

Safety, Handling, and Storage

As with all alkylating agents, proper handling of this compound is imperative for laboratory safety. Alkyl bromides are generally classified as irritants and lachrymators.

| Safety Aspect | Guideline and Rationale | Source(s) |

| Primary Hazards | Causes skin, eye, and respiratory tract irritation. Harmful if swallowed. | [9][10] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat. | [10] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10] Avoid all contact with skin and eyes. | |

| First Aid | Skin: Immediately wash with plenty of soap and water.[10] Eyes: Rinse cautiously with water for several minutes.[10] Inhalation: Move to fresh air.[10] Ingestion: Do not induce vomiting; seek immediate medical attention. | |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10][11] |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable asset for researchers in medicinal chemistry and materials science. By understanding the causality behind its synthesis and application, scientists can effectively leverage this molecule to construct complex chemical architectures and accelerate the development of novel therapeutics and functional materials.

References

-

Material Safety Data Sheet . Shandong Rixing New Material Co.,LTD. Available from: [Link]

-

PHENACYL BROMIDE . Organic Syntheses. Available from: [Link]

-

Phenethyl bromide | C8H9Br | CID 7666 . PubChem, National Institutes of Health. Available from: [Link]

-

Domiphen Bromide | C22H40BrNO | CID 10866 . PubChem, National Institutes of Health. Available from: [Link]

-

5-Phenoxyamyl Bromide, 5g, Each . CP Lab Safety. Available from: [Link]

-

γ-PHENOXYPROPYL BROMIDE . Organic Syntheses. Available from: [Link]

-

What is Oxyphenonium Bromide used for? . Patsnap Synapse. Available from: [Link]

-

Characterization of Domiphen Bromide as a New Fast-Acting Antiplasmodial Agent Inhibiting the Apicoplastidic Methyl Erythritol Phosphate Pathway . MDPI. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Phenoxyamyl Bromide | 22921-72-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Phenoxyamyl Bromide | 22921-72-8 | TCI AMERICA [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Domiphen Bromide | C22H40BrNO | CID 10866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is Oxyphenonium Bromide used for? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. ko.rixing-bromide.com [ko.rixing-bromide.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromopentyl Phenyl Ether

This document provides a comprehensive technical guide for the synthesis, purification, and detailed characterization of 5-bromopentyl phenyl ether. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the interpretation of analytical data.

Strategic Overview: Synthesis by Design

5-Bromopentyl phenyl ether is a valuable bifunctional molecule, incorporating a stable phenyl ether linkage and a reactive terminal alkyl bromide. This structure makes it an important intermediate for introducing a phenoxy-pentyl chain in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and materials.

Our synthetic strategy is rooted in the classic Williamson ether synthesis, a robust and versatile method for forming the ether C-O-C bond.[1][2] The retrosynthetic analysis reveals two potential disconnection pathways:

-

Pathway A: Disconnection at the aryl C-O bond, suggesting a reaction between bromobenzene and 5-bromopentan-1-ol. This pathway is unfeasible under standard nucleophilic substitution conditions because an S(_N)2 reaction cannot occur at an sp²-hybridized carbon of the benzene ring.[3]

-

Pathway B: Disconnection at the alkyl C-O bond. This is the preferred route, involving a nucleophilic attack by a phenoxide ion on a 5-carbon electrophile.

This guide will detail the execution of Pathway B, reacting sodium phenoxide with 1,5-dibromopentane.

The Williamson Ether Synthesis: Mechanism and Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][4] The reaction is performed in two conceptual stages within a single pot:

-

Deprotonation: Phenol, a weak acid (pKa ≈ 10), is deprotonated by a suitable base (in this case, sodium hydroxide) to form the sodium phenoxide salt. This step is critical as the phenoxide ion is a significantly stronger nucleophile than the neutral phenol molecule.[5]

-

Nucleophilic Attack: The resulting phenoxide anion attacks one of the electrophilic primary carbons of 1,5-dibromopentane. This attack occurs from the backside of the C-Br bond, inverting the stereochemistry if a chiral center were present.[6] A bromide ion is displaced as the leaving group, forming the desired ether linkage.

Using a large excess of 1,5-dibromopentane is a key experimental choice. This stoichiometric imbalance favors the desired monosubstitution product and minimizes the formation of the bis-ether byproduct, 1,5-diphenoxypentane.

Detailed Experimental Protocol

Prior to any experimental work, a thorough risk assessment should be conducted. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Purity |

| Phenol | 94.11 | 9.41 g | 0.10 | >99% |

| 1,5-Dibromopentane | 229.94 | 68.98 g (45.1 mL) | 0.30 | >97% |

| Sodium Hydroxide (NaOH) | 40.00 | 4.40 g | 0.11 | >98% |

| Acetone | - | 250 mL | - | ACS Grade |

| Diethyl Ether | - | 300 mL | - | Anhydrous |

| Saturated NaCl (brine) | - | 100 mL | - | - |

| Anhydrous MgSO₄ | - | ~10 g | - | - |

Synthesis Workflow

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.41 g, 0.10 mol), sodium hydroxide pellets (4.40 g, 0.11 mol), and acetone (250 mL).

-

Phenoxide Formation: Heat the mixture to reflux with vigorous stirring for 1 hour. The sodium hydroxide will dissolve, and the solution will contain sodium phenoxide.

-

Alkylation: Add 1,5-dibromopentane (45.1 mL, 0.30 mol) to the reaction mixture via an addition funnel.

-

Reaction: Continue to heat the mixture at reflux for 18-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.

-

Cooling and Filtration: Allow the reaction mixture to cool to room temperature. A white precipitate of sodium bromide (NaBr) will form. Filter the mixture through a Büchner funnel to remove the salt, washing the solid with a small amount of acetone.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting oily residue in diethyl ether (200 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and finally with saturated NaCl solution (brine, 1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 5-bromopentyl phenyl ether.

Comprehensive Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized product.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the electronic environment and connectivity of hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (Aromatic) | 7.25 - 7.35 | Multiplet | 2H | Protons ortho and para to the ether group are in a similar environment. |

| H-b (Aromatic) | 6.90 - 7.00 | Multiplet | 3H | Protons meta to the ether group are slightly more shielded. |

| H-1 (-OCH₂-) | ~3.98 | Triplet | 2H | Deshielded by the adjacent electronegative oxygen atom. |

| H-5 (-CH₂Br) | ~3.42 | Triplet | 2H | Deshielded by the adjacent electronegative bromine atom.[9] |

| H-2, H-3, H-4 | 1.50 - 1.95 | Multiplets | 6H | Aliphatic protons in the middle of the carbon chain. |

¹³C NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-ipso (Aromatic) | ~159.0 | Aromatic carbon directly attached to the ether oxygen. |

| C-para (Aromatic) | ~129.5 | Aromatic carbon para to the ether group. |

| C-ortho (Aromatic) | ~120.8 | Aromatic carbons ortho to the ether group. |

| C-meta (Aromatic) | ~114.5 | Aromatic carbons meta to the ether group. |

| C-1 (-OCH₂-) | ~67.5 | Aliphatic carbon attached to oxygen. |

| C-5 (-CH₂Br) | ~33.5 | Aliphatic carbon attached to bromine. |

| C-3 | ~32.5 | Central aliphatic carbon. |

| C-2 | ~28.5 | Aliphatic carbon beta to oxygen. |

| C-4 | ~25.0 | Aliphatic carbon beta to bromine. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3030 | C-H Stretch | Aromatic C-H |

| 2940 - 2860 | C-H Stretch | Aliphatic C-H |

| 1595, 1490 | C=C Stretch | Aromatic Ring |

| 1245 | C-O-C Stretch | Aryl-Alkyl Ether (asymmetric)[10][11] |

| 1040 | C-O-C Stretch | Aryl-Alkyl Ether (symmetric) |

| 690, 750 | C-H Bend | Monosubstituted Benzene |

| 650 - 550 | C-Br Stretch | Alkyl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z Value | Interpretation | Rationale |

| 242 / 244 | [M]⁺, [M+2]⁺ | Molecular ion peaks, showing the characteristic isotopic pattern for one bromine atom (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. |

| 163 | [M - Br]⁺ | Loss of a bromine radical. |

| 94 | [C₆H₅OH]⁺ | Phenol radical cation from cleavage. |

| 93 | [C₆H₅O]⁺ | Phenoxy cation from cleavage. |

Conclusion

This guide outlines a reliable and well-characterized procedure for the synthesis of 5-bromopentyl phenyl ether via the Williamson ether synthesis. The provided protocol, grounded in established chemical principles, emphasizes rational experimental design, safe laboratory practices, and thorough analytical validation. The detailed characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of this versatile chemical intermediate.

References

-

Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). Ether, 5-bromopentyl methyl. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyanic acid, phenyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromopentyl acetate. PubChem Compound Database. Retrieved from [Link]

-

Monaco, J. (n.d.). Spectral Analysis and Database Project. Monaco Portfolio. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (2007). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS. Retrieved from [Link]

-

Filo. (2025, August 20). What is the William Ether synthesis? Explain with an example. Retrieved from [Link]

-

Dr. P. (2023, August 10). Williamson Ether Synthesis mechanism [Video]. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). Retrieved from [Link]

-

NIST. (n.d.). 5-bromopentyl ethanoate. NIST Chemistry WebBook. Retrieved from [Link]

-

UBC Library Open Collections. (n.d.). THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl 5-Bromoamyl Ether. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of phenyl thiovinyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether. Retrieved from [Link]

-

NIST. (n.d.). Ether, isopentyl phenyl. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentene, 5-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 5-Bromo-n-amyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methoxydiphenyl ether. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of benzyl phenyl ether. Retrieved from [Link]

-

MassBank. (n.d.). ethyl phenyl ether. Retrieved from [Link]

-

Wikimedia Commons. (n.d.). File:5-Bromopentyl phenyl ether.svg. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. jk-sci.com [jk-sci.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Ether, isopentyl phenyl [webbook.nist.gov]

- 11. BENZYL PHENYL ETHER(946-80-5) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 5-Phenoxypentyl Bromide in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-phenoxypentyl bromide in a range of common organic solvents. As a bifunctional molecule incorporating both a phenyl ether and a bromoalkane moiety, its solubility is of critical interest to researchers in synthetic chemistry, drug discovery, and materials science. This document elucidates the theoretical principles governing its solubility, presents a predicted solubility profile based on its structural attributes and the behavior of analogous compounds, and provides detailed experimental protocols for the empirical determination of its solubility. This guide is intended to be a valuable resource for laboratory scientists and professionals in the chemical and pharmaceutical industries.

Introduction: Understanding the Molecular Architecture of this compound

This compound (C₁₁H₁₅BrO) is a chemical intermediate characterized by a molecular weight of 243.14 g/mol .[1] It exists as a colorless to light yellow, clear liquid at room temperature.[1] Its structure, featuring a flexible five-carbon alkyl chain linking a phenyl ether to a terminal bromine atom, bestows upon it a unique combination of polarity and lipophilicity. This duality is central to its solubility behavior and its utility in a variety of chemical transformations.

The molecule can be deconstructed into three key components:

-

The Phenyl Ring: A nonpolar, aromatic system that contributes to van der Waals interactions and π-stacking, favoring solubility in aromatic and nonpolar solvents.

-

The Ether Linkage (-O-): This polar functional group can act as a hydrogen bond acceptor, allowing for some interaction with more polar solvents.

-

The Pentyl Bromide Chain: A five-carbon alkyl chain that is predominantly nonpolar, with a terminal polar carbon-bromine bond. This alkyl chain enhances its solubility in nonpolar, aliphatic solvents.

The interplay of these structural features dictates the compound's overall polarity and, consequently, its solubility in different solvent environments.

Theoretical Framework: The Principles of Solubility

The solubility of a compound in a given solvent is governed by the fundamental principle of "like dissolves like."[2] This axiom is a qualitative expression of the thermodynamic favorability of the dissolution process, which is dependent on the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol) as described by the equation:

ΔG = ΔH_sol - TΔS_sol

The enthalpy of solution can be understood in terms of the energy required to break solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. When the energy of the new solute-solvent interactions is comparable to or greater than the energy of the interactions that were broken, the enthalpy of solution is favorable (exothermic or slightly endothermic).

For this compound, its solubility in organic solvents is facilitated by the fact that the intermolecular forces in both the solute and the solvent are of a similar nature (van der Waals forces, dipole-dipole interactions), leading to a favorable enthalpy of mixing.

The polarity of the solvent, often quantified by its dielectric constant (ε), plays a crucial role. Solvents with low dielectric constants are nonpolar, while those with high dielectric constants are polar. This compound, with its significant nonpolar character, is expected to be more soluble in solvents with low to moderate dielectric constants.

Predicted Solubility Profile of this compound

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity. The dielectric constants of the solvents are also provided to offer a quantitative measure of their polarity.[7][8]

| Solvent | Chemical Formula | Type | Dielectric Constant (ε) at 20°C | Predicted Solubility of this compound | Rationale |

| Nonpolar Solvents | |||||

| Hexane | C₆H₁₄ | Nonpolar | 1.88 | Miscible | The nonpolar pentyl chain of this compound will have strong van der Waals interactions with the nonpolar hexane molecules. |

| Toluene | C₇H₈ | Nonpolar (Aromatic) | 2.38 | Miscible | The aromatic phenyl ring of this compound will interact favorably with the aromatic ring of toluene through π-stacking and van der Waals forces. |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | 4.33 | Miscible | As an ether, diethyl ether shares a similar functional group with the solute, leading to favorable dipole-dipole and van der Waals interactions. |

| Polar Aprotic Solvents | |||||

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 8.93 | Miscible | DCM is a good solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions. |

| Chloroform | CHCl₃ | Polar Aprotic | 4.81 | Miscible | Similar to DCM, chloroform is an excellent solvent for many organic molecules. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 6.02 | Miscible | The ester functionality of ethyl acetate allows for dipole-dipole interactions with the polar parts of this compound. |

| Acetone | C₃H₆O | Polar Aprotic | 20.7 | Miscible | Acetone is a versatile polar aprotic solvent that can dissolve a wide array of organic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.58 | Miscible | As a cyclic ether, THF is expected to be an excellent solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 46.68 | Soluble | While highly polar, DMSO is an excellent solvent for a vast range of organic molecules. High solubility is expected. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | Polar Aprotic | 36.71 | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent with broad solvency power. |

| Polar Protic Solvents | |||||

| Methanol | CH₃OH | Polar Protic | 32.70 | Soluble | The small alkyl group of methanol allows it to dissolve substances with some nonpolar character, though miscibility may not be complete. |

| Ethanol | C₂H₅OH | Polar Protic | 24.55 | Soluble | Similar to methanol, ethanol should be a good solvent, with increasing nonpolar character favoring solubility. |

Note: "Miscible" indicates that this compound and the solvent are expected to be soluble in each other in all proportions, forming a single homogeneous phase. "Soluble" indicates a high degree of solubility, though complete miscibility across all proportions is not guaranteed.

Experimental Protocols for Solubility Determination

To empirically validate the predicted solubility and obtain quantitative data, the following experimental protocols can be employed.

Qualitative Determination of Miscibility

This method provides a rapid assessment of whether this compound is miscible, partially soluble, or immiscible in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (as listed in the table above)

-

Small test tubes with stoppers or caps

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry test tube, add 1 mL of the chosen organic solvent.

-

Add 1 mL of this compound to the same test tube.

-

Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the test tube to stand undisturbed for a few minutes and observe the contents.

Interpretation of Results:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Partially Soluble: The formation of a cloudy or turbid solution, or two distinct layers with a noticeable change in the volume of each layer.

-

Insoluble/Immiscible: Two distinct layers are observed with a clear interface, and no significant change in the volume of the layers.[9]

Caption: Workflow for the qualitative determination of miscibility.

Quantitative Determination of Solubility (Isothermal Shake-Flask Method)

This method allows for the determination of the solubility of this compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The presence of a separate, undissolved phase of the solute should be visible.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the flask to stand undisturbed at the constant temperature until the undissolved this compound has settled.

-

Alternatively, centrifuge an aliquot of the suspension to facilitate the separation of the liquid and undissolved phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

-

Caption: Step-by-step workflow for the quantitative determination of solubility.

Conclusion

This compound is a versatile chemical intermediate whose utility is closely tied to its solubility characteristics. Based on its molecular structure, which combines a nonpolar phenyl ring and alkyl chain with a polar ether linkage and a terminal bromide, it is predicted to be highly soluble, and likely miscible, in a wide range of common organic solvents. This guide provides a robust theoretical framework for understanding its solubility and detailed experimental protocols for its empirical determination. The information presented herein will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving this compound, thereby optimizing experimental outcomes and fostering innovation.

References

- CymitQuimica. (n.d.). CAS 111-25-1: 1-Bromohexane.

- Burdick & Jackson. (n.d.). Dielectric Constant. Retrieved from a university chemistry department resource.

- Study.com. (2021). Miscible Liquids | Definition & Examples.

- Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.

- University of California, Berkeley. (n.d.). Dielectric Constant of Common solvents. Retrieved from a university chemistry department resource.

- Guidechem. (n.d.). This compound 22921-72-8 wiki.

- Solubility of Things. (n.d.). 1-Bromooctane.

- Study.com. (n.d.). Miscible Liquids | Definition & Examples.

- Flinn Scientific. (n.d.). Laboratory Solution Preparation.

- Wiley-VCH. (n.d.). 1 Solubility, Miscibility, and the Impact on Solid-State Morphology.

- Solubility of Things. (n.d.). Anisole.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- CymitQuimica. (n.d.). CAS 111-83-1: 1-Bromooctane.

- National Bureau of Standards. (n.d.). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 1-Bromononane in Organic Solvents.

- LookChem. (n.d.). 1-Bromooctane.

- Ataman Kimya. (n.d.). N-Octyl Bromide - High Purity Organic Intermediate at Best Prices.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ResearchGate. (n.d.). The Experimental Determination of Solubilities.

- PubChem. (n.d.). Phenoxyethanol.

- Ataman Kimya. (n.d.). PHENOXYETHANOL.

- Wikipedia. (n.d.). Phenoxyethanol.

- PubChem. (n.d.). (5-Bromopentyl)benzene.

- LookChem. (n.d.). 1-Bromohexane.

- Wikipedia. (n.d.). 1-Bromohexane.

- PubChem. (n.d.). 1-Bromohexane.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1,1-Diethoxyhexane in Common Organic Solvents.

- ResearchGate. (n.d.). NMR organic Solvent for 1,6-bis(p-carboxy phenoxy )hexane [CPH]???.

- Physical Chemistry Research. (2023). Regular Article.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Phenoxyamyl Bromide 22921-72-8.

- CORE. (2010). Organic Solvent Solubility Data Book.

- PubMed. (n.d.). Solubility and related physicochemical properties of narcotic analgesics.

- TCI AMERICA. (n.d.). 5-Phenoxyamyl Bromide 22921-72-8.

- CP Lab Safety. (n.d.). 5-Phenoxyamyl Bromide, 5g, Each.

Sources

- 1. Page loading... [guidechem.com]

- 2. sciencenotes.org [sciencenotes.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. atamankimya.com [atamankimya.com]

- 5. CAS 111-25-1: 1-Bromohexane | CymitQuimica [cymitquimica.com]

- 6. CAS 111-83-1: 1-Bromooctane | CymitQuimica [cymitquimica.com]

- 7. Dielectric Constant [macro.lsu.edu]

- 8. depts.washington.edu [depts.washington.edu]

- 9. Miscible Liquids | Definition & Examples - Lesson | Study.com [study.com]

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 5-Phenoxypentyl Bromide

Preamble: The Analytical Imperative in Pharmaceutical Development

In the landscape of drug development and synthesis, the purity and structural integrity of chemical intermediates are paramount. 5-Phenoxypentyl Bromide (C₁₁H₁₅BrO, MW: ~243.14 g/mol ) is a representative alkylating agent and building block whose precise characterization is critical for ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs).[1] This guide, born from field-proven application science, provides an in-depth technical framework for the definitive mass spectrometric analysis of this compound. We will move beyond rote procedures to explore the causal logic behind methodological choices, ensuring a robust, self-validating analytical system.

Section 1: Primary Analytical Strategy: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

1.1 Rationale for GC-EI-MS: The Gold Standard for Volatile Analytes

For a molecule with the volatility and thermal stability of this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the primary method of choice. The causality is clear:

-

Volatility & Separation: The compound's structure lends itself to efficient vaporization and separation on a standard, non-polar GC column.

-

Ionization Robustness: Electron Ionization (EI) at a standard 70 eV is a highly energetic and reproducible process that induces extensive, predictable fragmentation.[2][3] This creates a rich "fingerprint" mass spectrum, ideal for unambiguous library matching and structural elucidation.

-

Deconvolution of Complexity: The chromatographic separation provided by GC ensures that the mass spectrum obtained is of a single, pure compound, which is essential for accurate interpretation, especially when analyzing for process impurities.

1.2 Experimental Protocol: A Self-Validating GC-MS Workflow

A robust protocol is one that is reproducible and includes checks to validate system performance.

| Parameter | Specification | Rationale |

| GC System | Agilent 8890 or equivalent | Standard, reliable platform for routine analysis. |

| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization without thermal degradation. A 20:1 split ratio is a good starting point. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides optimal separation efficiency. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film | A workhorse column providing excellent resolution for a wide range of semi-volatile compounds. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min | A standard temperature ramp that balances analysis speed with separation efficiency. |

| MS System | Single Quadrupole or TOF MS | Provides the necessary mass resolution and sensitivity. |

| Ion Source | Electron Ionization (EI) | As detailed in the rationale. |

| Source Temp. | 230 °C | Standard temperature to prevent condensation and minimize unwanted side reactions. |

| Scan Range | m/z 40-400 | Captures all relevant fragments from the smallest expected ions to the molecular ion cluster. |

| Sample Prep | 1 mg/mL in Dichloromethane | Simple dissolution in a volatile, compatible solvent. |

Workflow for GC-EI-MS Analysis

Caption: A typical workflow for the GC-MS analysis of this compound.

1.3 Interpreting the EI Mass Spectrum: A Logic-Driven Approach

The interpretation of an EI spectrum is a deductive process grounded in the principles of ion stability.

1.3.1 The Molecular Ion Signature: The Bromine Isotopic Pattern The most definitive initial clue is the molecular ion (M⁺•) region. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[4][5] This results in a characteristic pair of peaks of nearly equal intensity separated by 2 m/z units. For this compound, this signature "doublet" will appear at m/z 242 and m/z 244 . The presence of this pattern is exceptionally strong evidence for a molecule containing a single bromine atom.[6][7]

1.3.2 Predictive Fragmentation Pathways The 70 eV ionization energy creates an energetically unstable molecular ion that fragments via predictable pathways to form more stable ions.

| m/z (Proposed) | Proposed Fragment Structure | Fragmentation Pathway & Rationale |

| 242 / 244 | [C₁₁H₁₅⁷⁹BrO]⁺• / [C₁₁H₁₅⁸¹BrO]⁺• | Molecular Ion (M⁺•) . The characteristic 1:1 isotopic doublet. |

| 163 | [C₁₁H₁₅O]⁺ | Loss of Br• radical . Heterolytic cleavage of the weak C-Br bond is a highly favorable pathway, resulting in a stable secondary carbocation. This is often a prominent peak.[4][8] |

| 94 | [C₆H₅OH]⁺• | McLafferty-type rearrangement & cleavage . The ether oxygen facilitates a rearrangement involving hydrogen transfer from the alkyl chain, leading to the formation of a stable, even-electron phenol radical cation. This is a classic fragmentation for alkyl phenyl ethers. |

| 107 | [C₆H₅OCH₂]⁺ | Alpha cleavage to the ether oxygen, breaking the C-C bond of the pentyl chain. This forms a resonance-stabilized oxonium ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation . Formed from subsequent fragmentation of phenoxy-containing ions. A common marker for aromatic compounds. |

| 43 | [C₃H₇]⁺ | Propyl cation . Fragmentation of the alkyl chain. In many alkane spectra, propyl and butyl ions are highly abundant.[9] |

Predicted EI Fragmentation of this compound

Caption: Key fragmentation pathways for this compound under EI conditions.

Section 2: Orthogonal Verification via Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is the primary tool, orthogonal verification using a different technique like LC-MS provides an unparalleled level of confidence, a requirement in regulated environments.

2.1 The Ionization Challenge and a Derivatization Solution

Standard Electrospray Ionization (ESI) is inefficient for relatively non-polar, neutral molecules like this compound because it relies on the analyte being ionic or easily ionizable in solution.[10][11][12] Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative for such compounds. However, a more elegant and sensitive solution is to chemically modify the molecule to make it amenable to ESI.

This is where expertise comes into play. We can leverage the reactivity of the alkyl bromide by converting it into a permanently charged quaternary ammonium salt. This targeted chemical derivatization makes the analyte highly responsive to ESI, dramatically improving sensitivity.[13][14][15][16]

2.2 Advanced Protocol: ESI Analysis via Chemical Derivatization

A generic and effective reagent for this purpose is 4-dimethylaminopyridine (4-DMAP).[14]

Step-by-Step Derivatization Protocol:

-

Reagent Preparation: Prepare a 10 mg/mL solution of 4-DMAP in acetonitrile.

-

Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of ~1 mg/mL.

-

Reaction: To 100 µL of the sample solution, add 100 µL of the 4-DMAP solution.

-

Incubation: Seal the vial and heat at 60 °C for 60 minutes.

-

Analysis: Cool the sample, dilute as necessary with the mobile phase, and inject into the LC-MS system.

The reaction converts the neutral analyte into a positively charged pyridinium salt, which is ideal for positive-ion ESI analysis.

Derivatization Scheme for LC-ESI-MS

Caption: Converting this compound into an ESI-active derivative.

2.3 LC-MS/MS for Ultimate Specificity The derivatized ion can be further analyzed using tandem mass spectrometry (MS/MS). By selecting the derivatized molecular ion in the first quadrupole, fragmenting it in the collision cell, and analyzing the resulting product ions in the second quadrupole, we can create a highly specific and sensitive detection method (Multiple Reaction Monitoring, MRM). This is the gold standard for quantitative analysis in complex matrices.[17]

Section 3: Data Synthesis and Conclusion

The power of this dual-pronged approach lies in its confirmatory nature. The GC-MS analysis provides a detailed structural fingerprint based on classical fragmentation rules, while the LC-MS/MS analysis of a targeted derivative offers orthogonal confirmation and superior sensitivity. By combining the data—the characteristic bromine isotope pattern, the predictable EI fragments, and the specific mass of the derivatized ion—an analyst can achieve an unequivocal identification and purity assessment of this compound, meeting the rigorous standards of the pharmaceutical industry. This comprehensive analytical package forms a self-validating system, ensuring the highest degree of scientific integrity.

References

-

Mocellin, A., et al. (2021). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Available at: [Link]

-

Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. ACS Publications. Available at: [Link]

-

Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry. Available at: [Link]

-

Yang, S., et al. (2014). Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. PubMed. Available at: [Link]

-

van Wijk, A. M., et al. (2011). A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. PubMed. Available at: [Link]

-

Cech, N. B., & Enke, C. G. (2000). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. Available at: [Link]

-

Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Cech, N. B., & Enke, C. G. (2000). Relating electrospray ionization response to nonpolar character of small peptides. PubMed. Available at: [Link]

-

van Wijk, A. M., et al. (2013). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. PubMed. Available at: [Link]

-

Dennis, W. (2011). Paper spray ionisation of polar analytes using non-polar solvents. RSC Blogs. Available at: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. Available at: [Link]

-

Fluorine Notes. (2019). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Fluorine Notes. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Molecular peaks of bromide compounds. ResearchGate. Available at: [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

-

Egeolu, C. I., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Pharmaceutical Research International. Available at: [Link]

-

YouTube. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates. ResearchGate. Available at: [Link]

-

Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. Available at: [Link]

-

Wang, L., et al. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. MDPI. Available at: [Link]

-

Organic Chemistry with Victor. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

-

Naseer, M., et al. (2023). Gas Chromatography‐Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio radicans (L. f.) P.V. Heath. PMC - PubMed Central. Available at: [Link]

-

Waters. (2014). Can LC–MS Revolutionize the Quantitation of Drug Product Impurities?. LCGC North America. Available at: [Link]

-

Dr. M. S. Ahmad. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

ResearchGate. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Naseer, M., et al. (2023). Gas Chromatography-Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio Radicans (L. f.). European Journal of Applied Sciences. Available at: [Link]

-

Tsujikawa, K., et al. (2016). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

Vanhaecke, F., et al. (2008). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. PubMed. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Available at: [Link]

-

ResearchGate. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. ResearchGate. Available at: [Link]

-

ResearchGate. (2014). Mass spectra of the phenylacetylene bromide and by-products of the synthesis. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Bromine. NIST WebBook. Available at: [Link]

-

NIST. (n.d.). Pentane, 1-bromo-. NIST WebBook. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. scienceready.com.au [scienceready.com.au]

- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Relating electrospray ionization response to nonpolar character of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ddtjournal.com [ddtjournal.com]

- 16. A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Phenoxypentyl Bromide

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-phenoxypentyl bromide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical aspects of utilizing IR spectroscopy for the structural elucidation and quality control of this bifunctional molecule. We will explore the characteristic vibrational modes of the constituent functional groups—aromatic ether and alkyl bromide—and present a detailed protocol for sample analysis. A thorough interpretation of the predicted IR spectrum is provided, supported by established spectroscopic data. This guide aims to serve as an authoritative resource for the spectroscopic characterization of this compound and related compounds.

Introduction: The Molecular Architecture of this compound

This compound (C₁₁H₁₅BrO) is a valuable bifunctional organic compound, featuring a phenoxy group at one end of a five-carbon aliphatic chain and a bromine atom at the other.[1] This structure makes it a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of both an aromatic ether and an alkyl halide functionality imparts distinct physicochemical properties that are reflected in its infrared spectrum.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a sample, providing a molecular "fingerprint." For a compound like this compound, IR spectroscopy is an indispensable tool for confirming its identity, assessing its purity, and monitoring reaction progress.

This guide will systematically deconstruct the IR spectrum of this compound, providing the foundational knowledge required for its accurate interpretation.

Predicted Vibrational Modes of this compound

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts: the monosubstituted benzene ring, the ether linkage, the polymethylene chain, and the carbon-bromine bond. Understanding the expected absorption frequencies for each of these is paramount to a successful spectral interpretation.

Aromatic Moiety: The Phenoxy Group

The phenoxy group gives rise to several characteristic absorption bands:

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.[3]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[4]

-

C-H Out-of-Plane Bending: The out-of-plane bending of the aromatic C-H bonds produces strong absorptions in the fingerprint region, typically between 900 and 675 cm⁻¹. The exact position is indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, strong bands are expected around 770-730 cm⁻¹ and 720-680 cm⁻¹.[5]

Ether Linkage: The C-O-C Bond

The ether functional group is characterized by the stretching vibrations of the C-O-C linkage:

-

Asymmetric C-O-C Stretching: Aryl alkyl ethers, such as this compound, typically exhibit a strong, characteristic asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹.[6] This is often one of the most prominent peaks in the spectrum.

-

Symmetric C-O-C Stretching: A corresponding symmetric stretching vibration is expected at a lower frequency, generally in the 1050-1010 cm⁻¹ range.[6]

Aliphatic Chain: The Pentyl Group

The five-carbon methylene chain will produce absorptions characteristic of saturated hydrocarbons:

-

Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (-CH₂-) groups will appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[4]

-

CH₂ Bending (Scissoring): The scissoring vibration of the methylene groups is expected around 1470-1450 cm⁻¹.[3]

Alkyl Halide: The C-Br Bond

The carbon-bromine bond gives rise to a characteristic absorption at low wavenumbers:

-

C-Br Stretching: The C-Br stretching vibration is expected in the 690-515 cm⁻¹ region.[1][7][8] The intensity of this peak is typically medium to strong. It's important to note that this absorption falls in the lower frequency end of the fingerprint region and may require an instrument with a suitable range (e.g., using KBr optics) to be observed clearly.

-

CH₂-Br Wagging: A wagging vibration of the methylene group attached to the bromine atom can sometimes be observed in the 1250-1190 cm⁻¹ range.

The following diagram illustrates the key functional groups and their associated vibrational modes in this compound.

Caption: Key functional groups and their predicted IR absorption regions in this compound.

Experimental Protocol: Acquiring the IR Spectrum

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. This compound is a liquid at room temperature, which simplifies sample handling.

Sample Preparation: The Neat Liquid Film Method

For a pure liquid sample like this compound, the most straightforward method is to prepare a thin film between two infrared-transparent salt plates (e.g., NaCl or KBr).

Materials:

-

This compound sample

-

Two polished NaCl or KBr salt plates

-

Pasteur pipette

-

Kimwipes

-

A suitable volatile solvent for cleaning (e.g., dry acetone or isopropanol)

-

Desiccator for storing salt plates

Step-by-Step Protocol:

-

Plate Inspection: Ensure the salt plates are clean, dry, and free from scratches. Handle them only by the edges to avoid transferring moisture and oils.

-

Sample Application: Place one to two drops of the this compound sample onto the center of one salt plate using a clean Pasteur pipette.

-

Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid trapping air bubbles.

-

Mounting: Place the "sandwich" of salt plates into the spectrometer's sample holder.

-

Data Acquisition:

-

Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the sample holder with the prepared plates into the spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Cleaning: After analysis, disassemble the plates, clean them thoroughly with a suitable dry solvent, and store them in a desiccator to prevent fogging from atmospheric moisture.[9]

The following flowchart outlines the experimental workflow for acquiring the IR spectrum of liquid this compound.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allyl phenyl ether(1746-13-0) IR Spectrum [m.chemicalbook.com]

- 4. NIST Chemistry WebBook [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Phenacyl Bromide(2142-69-0) IR Spectrum [chemicalbook.com]

- 7. Welcome to the NIST WebBook [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Bromine [webbook.nist.gov]

Navigating the Synthesis of 1-Bromo-5-phenoxypentane: A Senior Application Scientist's Guide to Alternative Routes

Abstract